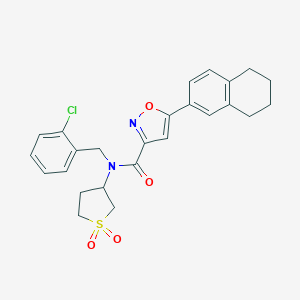![molecular formula C20H28N2O4 B264291 N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide](/img/structure/B264291.png)
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as DDAO (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) and is commonly used as a fluorescent dye in biochemical and physiological experiments.
作用机制
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves its ability to undergo a Michael addition reaction with thiol groups on proteins. This reaction results in the formation of a stable thioether bond between the dye and the protein, which allows for the detection of protein-protein interactions.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide has no known biochemical or physiological effects on living organisms. However, its use as a fluorescent dye can provide valuable insights into the biochemical and physiological processes that occur within cells and tissues.
实验室实验的优点和局限性
One of the major advantages of using N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide as a fluorescent probe is its high sensitivity and selectivity for thiol groups on proteins. This allows for the detection of protein-protein interactions with high accuracy and precision. However, one limitation of this compound is its potential to undergo non-specific binding to other biomolecules, which can result in false-positive signals.
未来方向
There are several future directions for the use of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide in scientific research. One potential area of application is in the study of protein dynamics and conformational changes. By conjugating DDAO to specific regions of a protein, researchers can monitor changes in the fluorescence intensity and wavelength, which can provide insights into the structural changes that occur within the protein.
Another potential future direction is the development of new fluorescent probes based on the structure of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide. By modifying the chemical structure of the dye, researchers can create probes with improved sensitivity, selectivity, and photostability, which can enhance their utility in various research applications.
Conclusion:
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide is a versatile and valuable tool for scientific research. Its ability to selectively detect protein-protein interactions has made it a popular choice for studying biochemical and physiological processes. While there are limitations to its use, ongoing research into new derivatives and modifications of the compound holds promise for the development of even more effective fluorescent probes in the future.
合成方法
The synthesis of N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide involves the reaction of 7-diethylamino-4-methylcoumarin-3-maleimide with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). The reaction results in the formation of a maleimide-activated fluorescent dye that can be conjugated to proteins and other biomolecules.
科学研究应用
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide has various applications in scientific research. One of the most common uses of this compound is as a fluorescent probe for the detection of protein-protein interactions. DDAO can be conjugated to proteins and other biomolecules, and its fluorescence can be used to monitor the interaction between these molecules in real-time.
属性
产品名称 |
N-[3-(dimethylamino)propyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanamide |
|---|---|
分子式 |
C20H28N2O4 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanamide |
InChI |
InChI=1S/C20H28N2O4/c1-12-10-16(18-13(2)14(3)20(24)26-17(18)11-12)25-15(4)19(23)21-8-7-9-22(5)6/h10-11,15H,7-9H2,1-6H3,(H,21,23) |
InChI 键 |
WLSXKTLGOBXOFF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCN(C)C |
规范 SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264212.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264217.png)
![1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264219.png)

![(6Z)-6-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraen-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B264229.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264235.png)
![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)propanamide](/img/structure/B264238.png)

![7-Chloro-2-(5-methyl-3-isoxazolyl)-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264256.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264260.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264270.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264272.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B264279.png)